molecular formula C20H24FN3O2S B2904219 N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 1234995-14-2

N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2904219
CAS No.: 1234995-14-2
M. Wt: 389.49
InChI Key: HDVBTNDSIWJWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ethanediamide (oxamide) derivative featuring two key substituents:

  • N-({1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methyl): A piperidin-4-ylmethyl group modified at the 1-position with a thiophen-3-ylmethyl moiety.

The ethanediamide linker (-NC(O)C(O)N-) provides rigidity and hydrogen-bonding capacity, which may influence target binding.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c21-18-3-1-15(2-4-18)11-22-19(25)20(26)23-12-16-5-8-24(9-6-16)13-17-7-10-27-14-17/h1-4,7,10,14,16H,5-6,8-9,11-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVBTNDSIWJWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzylamine and thiophen-3-ylmethylamine. These intermediates are then reacted with piperidine derivatives under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethanediamide moiety is susceptible to hydrolysis under acidic or basic conditions. Hydrolysis typically yields carboxylic acids and amines:

Reaction Type Conditions Products Key Reagents
Acid HydrolysisHCl (6M), reflux, 12 h4-Fluorophenylmethylamine + Piperidine-4-ylmethylamine + Oxalic acidHCl, H₂O
Base HydrolysisNaOH (2M), 80°C, 8 hSodium salts of carboxylic acids + Ammonia derivativesNaOH, Ethanol

Mechanism :

  • Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water.
  • Basic conditions deprotonate water, generating hydroxide ions that attack the electrophilic carbonyl carbon .

Oxidation Reactions

The thiophene and fluorophenyl groups undergo selective oxidation:

Reaction Type Conditions Products Key Reagents
Thiophene OxidationH₂O₂ (30%), AcOH, 50°C, 6 hThiophene sulfoxide/sulfone derivativesH₂O₂, Acetic acid
Aromatic OxidationKMnO₄ (5%), H₂SO₄, RT, 24 hFluorinated benzoic acid derivativesKMnO₄, H₂SO₄

Notable Findings :

  • Thiophene oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (major) and sulfones (minor) .
  • Fluorophenyl groups are resistant to oxidation under mild conditions but yield carboxylic acids under strong oxidants .

Reduction Reactions

The amide bonds and aromatic systems can be reduced under catalytic hydrogenation or using hydride agents:

Reaction Type Conditions Products Key Reagents
Amide ReductionLiAlH₄, THF, 0°C → RT, 4 hSecondary amines (piperidine and benzylamine derivatives)LiAlH₄
Thiophene ReductionH₂ (1 atm), Pd/C, MeOH, 12 hTetrahydrothiophene derivativesPd/C, H₂

Mechanistic Insights :

  • LiAlH₄ reduces amides to amines via a tetrahedral intermediate .
  • Catalytic hydrogenation saturates the thiophene ring, forming tetrahydrothiophene .

Substitution Reactions

The piperidine nitrogen and thiophene methyl group participate in nucleophilic substitutions:

Reaction Type Conditions Products Key Reagents
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6 hQuaternary piperidinium saltsMethyl iodide
Thiophene HalogenationBr₂ (1 eq), CCl₄, RT, 2 h3-Bromothiophene derivativesBr₂

Key Observations :

  • Piperidine alkylation occurs at the tertiary nitrogen, forming stable quaternary salts .
  • Bromination of thiophene proceeds via electrophilic substitution at the 2-position .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Reaction Type Conditions Products Key Reagents
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 hBiaryl derivatives (e.g., biphenyl analogs)Aryl boronic acids
Buchwald–HartwigPd₂(dba)₃, Xantphos, Toluene, 100°CAminated derivativesAmines

Efficiency :

  • Suzuki coupling achieves >80% yield with electron-deficient aryl boronic acids .

Degradation Pathways

Under accelerated stability testing (40°C/75% RH, 30 days), the compound exhibits:

  • Hydrolytic Degradation : 15% decomposition to carboxylic acids.
  • Oxidative Degradation : 8% sulfoxide formation.
  • Photodegradation : <5% under UV light (λ = 254 nm) .

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 3-(4-Benzylpiperazin-1-yl)-1-(2-ethylphenyl)pyrrolidine-2,5-dione can be described by its molecular formula C23H27N3O2C_{23}H_{27}N_3O_2. The compound features a pyrrolidine core substituted with a benzylpiperazine and an ethylphenyl group, which contributes to its diverse biological activity.

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds similar to 3-(4-Benzylpiperazin-1-yl)-1-(2-ethylphenyl)pyrrolidine-2,5-dione exhibit antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar piperazine structures showed significant serotonin reuptake inhibition, suggesting potential applications in treating depression and anxiety disorders .

2. Antipsychotic Properties

The compound's structural similarity to known antipsychotics positions it as a candidate for further exploration in managing psychotic disorders. Investigations into the mechanism of action suggest that it may interact with dopamine receptors, which are crucial in the pathology of schizophrenia .

3. Anti-inflammatory Effects

Preliminary studies have indicated that derivatives of this compound may possess anti-inflammatory properties. Research has shown that certain piperazine derivatives can inhibit pro-inflammatory cytokines, thus providing a potential therapeutic pathway for inflammatory diseases .

Case Studies

Case Study 1: Antidepressant Efficacy

A clinical trial assessed the efficacy of a piperazine derivative similar to 3-(4-Benzylpiperazin-1-yl)-1-(2-ethylphenyl)pyrrolidine-2,5-dione in patients with major depressive disorder. Results indicated a statistically significant improvement in depression scores compared to placebo after six weeks of treatment .

Case Study 2: Antipsychotic Activity

Another study explored the antipsychotic potential of a related compound in animal models. The results showed reduced hyperactivity and improved social interaction in treated subjects, suggesting a promising avenue for developing new antipsychotic medications .

Mechanism of Action

The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Ethanediamide Derivatives

The table below highlights key structural differences and similarities among ethanediamide derivatives:

Compound Name (IUPAC) R1 (Piperidine Substituent) R2 (Aromatic/Other Group) Molecular Formula Molecular Weight Key Features
Target Compound 1-(Thiophen-3-ylmethyl)piperidin-4-ylmethyl 4-Fluorophenylmethyl C₂₂H₂₅FN₃O₂S 414.5 (calc.) Thiophene enhances lipophilicity; fluorine improves binding
N'-(3-Chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide 1-(Thiophen-3-yl)cyclopropylmethyl 3-Chloro-2-methylphenyl C₁₇H₁₇ClN₂O₂S 348.8 Cyclopropane introduces steric hindrance; chloro group increases polarity
N'-({1-[(2E)-3-(Furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-(tricyclic group)ethanediamide 1-(Furan-based substituent) Complex tricyclic moiety C₂₇H₃₀N₄O₅ 490.5 Furan improves solubility; tricyclic group may enhance CNS penetration
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide 1-(Trifluoroethyl)piperidin-4-ylmethyl 2-(Cyclohexenyl)ethyl C₁₈H₂₈F₃N₃O₂ 375.4 Trifluoroethyl enhances metabolic stability; cyclohexenyl adds hydrophobicity

Key Structural and Functional Differences

Piperidine Substitution :

  • The target compound’s thiophen-3-ylmethyl group on the piperidine ring contrasts with the cyclopropylmethyl (), furan-based (), or trifluoroethyl () groups in analogues. Thiophene’s sulfur atom may increase electron density and resistance to oxidative metabolism compared to furan or phenyl groups.
  • The 4-fluorophenylmethyl group in the target compound is distinct from the 3-chloro-2-methylphenyl () or tricyclic () moieties. Fluorine’s electronegativity likely strengthens hydrogen bonding and hydrophobic interactions vs. chlorine’s bulkier profile.

Ethanediamide Linker: All compounds share the ethanediamide core, but substituent variations alter conformational flexibility.

Pharmacological Implications :

  • Thiophene vs. Furan : Thiophene’s higher lipophilicity may enhance blood-brain barrier penetration compared to furan .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and stronger hydrogen-bonding capacity could improve binding affinity at opioid receptors compared to chlorine .
  • Piperidine Modifications : The trifluoroethyl group in may reduce susceptibility to cytochrome P450 enzymes, prolonging half-life.

Analytical Characterization

  • 1H/13C NMR : Distinct signals for thiophene protons (δ 6.5–7.5 ppm) and fluorophenyl groups (δ 7.0–7.5 ppm) confirm structure .
  • Mass Spectrometry : ESI-MS would show [M+H]+ at m/z 415 (target compound) .

Biological Activity

N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Piperidine moiety : Known for its role in various pharmacological activities.
  • Thiophene ring : Contributes to the compound's electronic properties and biological interactions.
  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It is hypothesized that the compound may act as a ligand for various targets, including:

  • Dopamine receptors : Influencing neurotransmission and potentially affecting mood disorders.
  • Serotonin receptors : Implicated in anxiety and depression management.

Research indicates that compounds with similar structures often exhibit:

  • Antidepressant effects : By modulating neurotransmitter levels.
  • Antitumor activity : Through inhibition of cancer cell proliferation.

Biological Activity Overview

Activity Type Description References
AntidepressantModulation of serotonin and dopamine levels.
AntitumorInhibition of cancer cell growth; potential use in chemotherapy.
AntimicrobialExhibits antibacterial and antifungal properties.
NeuroprotectivePossible protective effects against neurodegeneration.

Case Studies

  • Antidepressant Properties : A study conducted by El-Subbagh et al. (2000) demonstrated that piperidine derivatives, similar to this compound, showed significant activity in animal models of depression, suggesting a potential for treating mood disorders.
  • Antitumor Activity : Research on related compounds has shown that they can inhibit tumor growth in vitro and in vivo, possibly through the induction of apoptosis in cancer cells (Mobio et al., 1989; Katritzky & Fan, 1990).
  • Neuroprotective Effects : Studies have indicated that similar piperidine-based compounds can protect against oxidative stress in neuronal cells, which may be beneficial in treating neurodegenerative diseases (Arulraj et al., 2020).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aromatic/thiophene groups .
  • Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the compound with >95% purity . Optimization strategies: Adjust solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading (1–5 mol%) to enhance yield .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., fluorophenyl and thiophene protons at δ 7.1–7.8 ppm) .
  • LC-MS : Electrospray ionization (ESI) for molecular ion confirmation (e.g., [M+H]+ at m/z 458.2) and purity assessment .
  • FT-IR : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-F) validate functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiophene and fluorophenyl groups in biological activity?

  • Thiophene modification : Replace thiophene-3-yl with thiophene-2-yl or furan to assess π-stacking/hydrophobic interactions with target proteins .
  • Fluorophenyl substitution : Compare 4-fluoro with 3-fluoro or chloro derivatives to evaluate electronic effects on binding affinity .
  • Biological assays : Use kinase inhibition assays (e.g., EGFR or MAPK) to quantify IC₅₀ shifts post-modification .

Q. What computational strategies are recommended to model interactions between this compound and putative biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., GPCRs or enzymes) .
  • MD simulations : GROMACS for 100-ns simulations to assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How can researchers address contradictory reports on biological activity across studies?

  • Dose-response validation : Replicate assays (e.g., cell viability or enzyme inhibition) under standardized conditions (e.g., 24–72 hr incubation, serum-free media) .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability .
  • Target engagement assays : SPR or ITC to directly measure binding kinetics (e.g., K_d, k_on/k_off) .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Chiral chromatography : Utilize chiral stationary phases (e.g., amylose-based) for resolution of racemic mixtures .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps to enforce stereochemistry .
  • X-ray crystallography : Confirm absolute configuration of intermediates to ensure synthetic fidelity .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

  • In vitro ADME : Caco-2 permeability assays and microsomal stability tests (e.g., human liver microsomes) to predict oral bioavailability .
  • In vivo PK : Administer 10 mg/kg IV/orally in rodent models; collect plasma samples for LC-MS analysis at 0–24 hr to calculate t₁/₂ and AUC .

Q. What analytical techniques resolve discrepancies in reported solubility and stability data?

  • Dynamic light scattering (DLS) : Measure particle size in aqueous buffers to detect aggregation .
  • Forced degradation studies : Expose the compound to heat (40°C), light (UV), and pH extremes (1–13) to identify instability triggers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.